9,13b-Dehydro Epinastine Hydrochloride is a chemical compound related to epinastine, which is primarily utilized as an antihistamine in treating allergic conditions. This compound is characterized by its high selectivity for histamine receptors, making it effective in alleviating allergy symptoms. The compound's systematic name is 9,13b-dihydro-1H-dibenz[cf]imidazo[1,5-a]azepine hydrochloride, and its molecular formula is with a molecular weight of 285.77 g/mol.
9,13b-Dehydro Epinastine Hydrochloride is derived from the parent compound epinastine through metabolic processes. It has been identified as a metabolite in humans following the administration of epinastine hydrochloride. The classification of this compound falls under antihistamines and is recognized for its pharmacological properties that target histamine receptors, particularly H1 receptors.
The synthesis of 9,13b-Dehydro Epinastine Hydrochloride can be achieved through various chemical reactions involving the precursor compound epinastine. One common method includes:
The yield of this synthesis can be quite high, often exceeding 90%, depending on the specific conditions employed during the reaction.
The molecular structure of 9,13b-Dehydro Epinastine Hydrochloride features a dibenzimidazole framework with a chlorine atom substituent. The structure can be represented as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets.
9,13b-Dehydro Epinastine Hydrochloride can participate in several chemical reactions typical of organic compounds:
These reactions are essential for modifying the compound for research and therapeutic applications.
The mechanism of action for 9,13b-Dehydro Epinastine Hydrochloride involves its interaction with histamine receptors. It acts primarily as an antagonist at H1 receptors, blocking the action of histamine—a key mediator in allergic responses. This blockade results in:
Pharmacokinetic studies have shown that after oral administration, the metabolite exhibits similar properties to those of epinastine itself .
9,13b-Dehydro Epinastine Hydrochloride displays several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products.
9,13b-Dehydro Epinastine Hydrochloride has several applications in scientific research:
9,13b-Dehydro Epinastine Hydrochloride (CAS 141342-70-3) is a dehydrogenated metabolite and decomposition product of epinastine hydrochloride. Its molecular formula is C₁₆H₁₄ClN₃, with a molecular weight of 283.76 g/mol [1] [2] [6]. The core structure retains the tetracyclic framework of the parent compound but features a critical dehydrogenation between positions 9 and 13b. This modification transforms the saturated azepine ring in epinastine into a planar, conjugated system, eliminating chiral centers. Consequently, the molecule exhibits a planar configuration without stereoisomers, differing fundamentally from epinastine (which contains a 13b chiral center) [1] [3]. The Smiles notation (NC₁=NC=C₂N₁C₃=CC=CC=C₃CC₄=CC=CC=C₂₄.Cl) confirms the imidazoazepine ring system fused with two benzene rings and an imine bond [6].
The hydrochloride salt form enhances the compound’s aqueous solubility relative to its free base. Key physicochemical properties include:
Table 1: Calculated Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 283.76 g/mol |
Hydrogen Bond Donors | 1 (NH⁺) |
Hydrogen Bond Acceptors | 4 (N, Cl⁻) |
LogP (Predicted) | ~2.1 |
Topological Polar Surface Area | 38.7 Ų |
Structurally, 9,13b-dehydro epinastine hydrochloride differs from epinastine hydrochloride (C₁₆H₁₆ClN₃, MW 285.77 g/mol) through the loss of two hydrogen atoms, resulting in a conjugated system [1] [3]. This dehydrogenation alters electronic properties, increasing electron delocalization across the imidazoazepine ring. Consequently, the metabolite exhibits:
Table 2: Structural Comparison with Epinastine Hydrochloride
Characteristic | 9,13b-Dehydro Epinastine HCl | Epinastine HCl |
---|---|---|
Molecular Formula | C₁₆H₁₄ClN₃ | C₁₆H₁₆ClN₃ |
Molecular Weight | 283.76 g/mol | 285.77 g/mol |
Ring Saturation | Unsaturated at C9-C13b | Fully saturated azepine |
Chiral Centers | None | 1 (13b position) |
Status | Metabolite/Decomposition product | Parent drug |
Mass Spectrometry: UPLC-MS/MS analysis (positive ion mode) shows a protonated molecular ion [M+H]⁺ at m/z 284.8. Characteristic fragments include m/z 268.8 (loss of NH) and 240.7 (imidazole ring cleavage) [4]. The isotopic cluster at m/z 284/286 (3:1 ratio) confirms chlorine presence.
NMR Spectroscopy: ¹H-NMR (DMSO-d₆) features aromatic region signals (δ 7.2–8.1 ppm, 8H, two benzene rings) and distinctive imidazole protons: H-1 (δ 8.3 ppm, s) and H-4 (δ 7.9 ppm, s). The absence of aliphatic CH₂ signals near C9/C13b distinguishes it from epinastine [4] [6]. ¹³C-NMR reveals 16 distinct carbons, including a conjugated imine carbon at δ 158 ppm.
FT-IR Spectroscopy: Key absorptions include N-H stretch (3200–3500 cm⁻¹), aromatic C=C (1590 cm⁻¹), C=N (1640 cm⁻¹), and aliphatic C-H (2900 cm⁻¹). The absence of sp³ C-H bends beyond 1000 cm⁻¹ corroborates ring dehydrogenation [1].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
MS (ESI+) | m/z 284.8 [M+H]⁺; 268.8; 240.7 | Molecular ion; NH loss; ring open |
¹H-NMR | δ 8.3 (s, 1H), 7.9 (s, 1H) | Imidazole H-1 and H-4 |
¹³C-NMR | δ 158 ppm | Imine carbon (C=N⁺) |
FT-IR | 1640 cm⁻¹ | Conjugated C=N stretch |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1